

IUPAC name for 2-Fluoro-3-(trifluoromethyl)benzophenone

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Compound of Interest

Compound Name:	2-Fluoro-3-(trifluoromethyl)benzophenone
Cat. No.:	B1302124

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of --INVALID-LINK--methanone. The document provides not only procedural details but also the underlying scientific rationale for experimental choices, ensuring both accuracy and practical utility.

Introduction and Strategic Importance

--INVALID-LINK--methanone is a substituted benzophenone, a class of compounds that form the structural core of numerous biologically active molecules and functional materials.^{[1][2]} The strategic placement of both a fluorine atom and a trifluoromethyl (-CF₃) group on one of the phenyl rings makes this molecule a particularly valuable building block in modern medicinal chemistry.

The incorporation of fluorine-containing groups is a cornerstone strategy in drug design, known to significantly enhance critical pharmacokinetic and pharmacodynamic properties.^{[3][4]} The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve a compound's binding affinity to biological targets.^{[5][6]} Its strong electron-withdrawing nature can also alter the pKa of nearby functional groups, influencing bioavailability.^[3] This guide elucidates the essential technical details of this compound, providing a foundation for its effective use in research and development.

Chemical Identity and Nomenclature

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The compound is unambiguously defined by the following identifiers.

Identifier	Value	Source
IUPAC Name	--INVALID-LINK--methanone	[7] [8]
Common Name	2-Fluoro-3-(trifluoromethyl)benzophenone	[7] [9] [10]
CAS Number	207853-70-1	[7] [8] [11]
Molecular Formula	C ₁₄ H ₈ F ₄ O	[7] [8] [9]
Molecular Weight	268.21 g/mol	[8] [9]
InChIKey	QNEOCRQLKSEYEM-UHFFFAOYSA-N	[8] [12]
Canonical SMILES	C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F	[12]

Physicochemical Properties

Understanding the physical properties of a compound is paramount for designing experiments, including reaction setup, purification, and formulation.

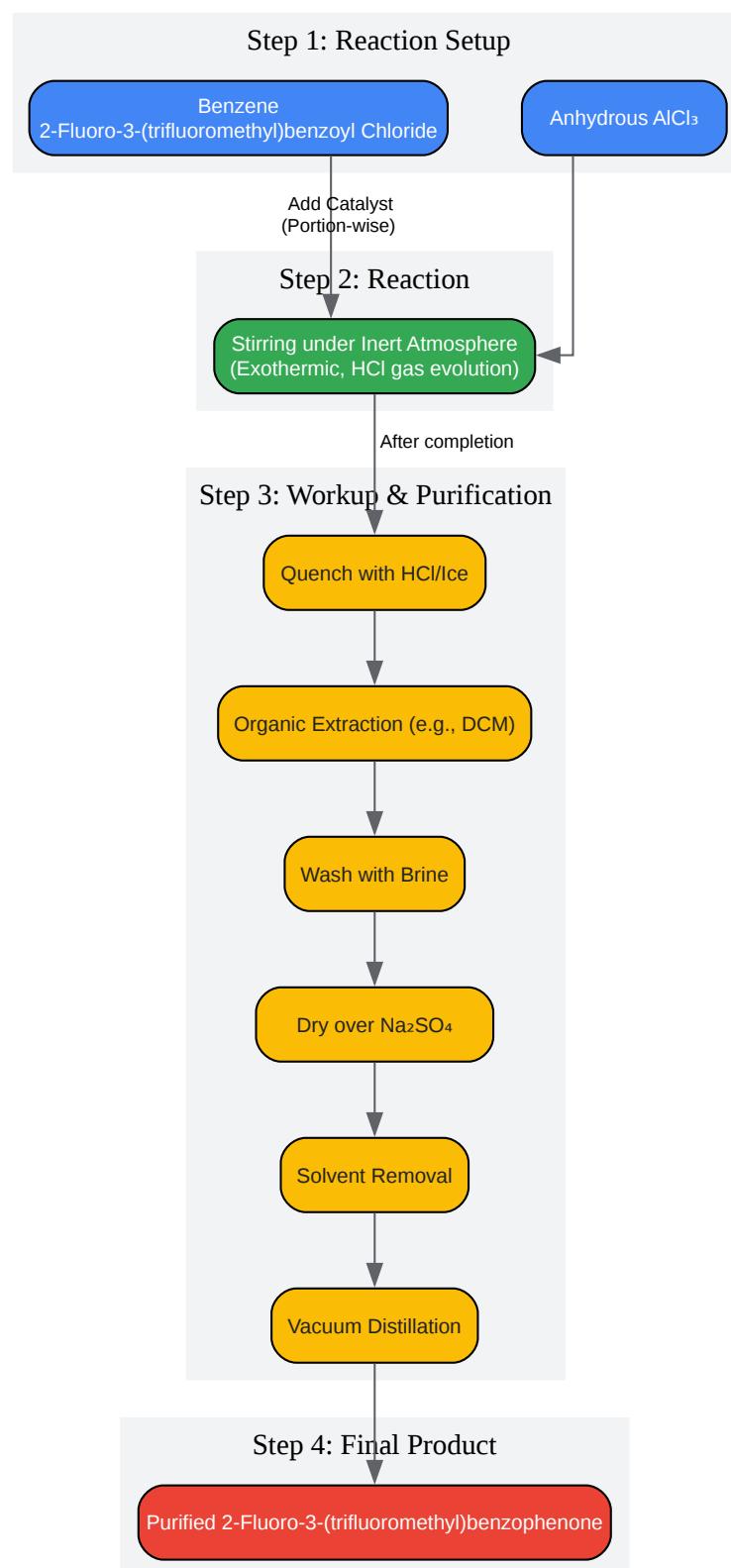
Property	Value	Notes
Physical State	Liquid	[9]
Density	1.32 g/cm ³	[8]
Boiling Point	121°C @ 1 mmHg	[8]
Flash Point	>110°C (>230°F)	[8]
Refractive Index	1.5265	[8]
Chemical Stability	Reported to be air sensitive	[9]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing benzophenone derivatives is the Friedel-Crafts acylation.^[13] This electrophilic aromatic substitution reaction provides a robust route to forming the central carbon-carbonyl bond. The proposed synthesis involves the reaction of benzene with 2-fluoro-3-(trifluoromethyl)benzoyl chloride, activated by a Lewis acid catalyst.

Synthesis Workflow Diagram

The overall process can be visualized as a multi-step workflow from starting materials to the purified final product.



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Caption: General workflow for Friedel-Crafts acylation synthesis.

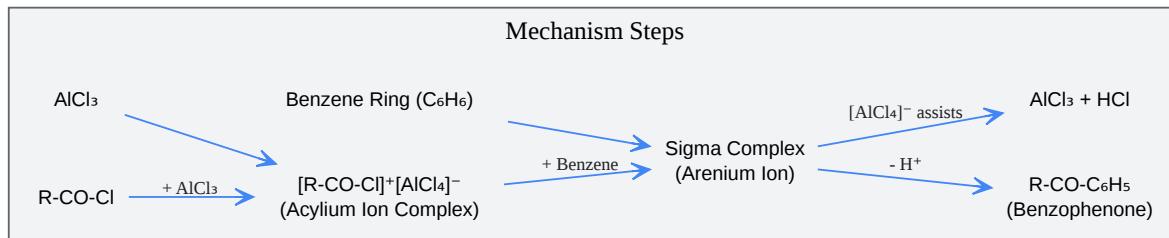
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous transformations.[\[13\]](#)

- **Reagent Preparation:** In a fume hood, charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), with anhydrous aluminum chloride (AlCl_3 , 1.1 eq.) and an inert solvent such as dichloromethane (DCM).
- **Acyl Chloride Addition:** Dissolve 2-fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in DCM and add it dropwise to the stirred AlCl_3 suspension.
- **Benzene Addition:** Add benzene (1.5-2.0 eq.) to the dropping funnel and introduce it slowly to the reaction mixture. The reaction is exothermic; maintain the temperature using an ice bath as needed.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
- **Washing and Drying:** Combine the organic layers and wash sequentially with 2M HCl, water, and saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a liquid, should be purified by vacuum distillation to yield the final product.[\[8\]](#)

Reaction Mechanism

The efficacy of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion by the Lewis acid catalyst. This powerful electrophile is then attacked by the electron-rich π -system of the benzene ring.



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Caption: Simplified mechanism of Friedel-Crafts acylation.

Analytical Characterization

Validation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show complex multiplets in the aromatic region (~7.2-7.8 ppm). The protons on the unsubstituted phenyl ring will appear as distinct multiplets from those on the substituted ring.
 - ^{13}C NMR: A characteristic signal for the carbonyl carbon will appear downfield (~195 ppm). The aromatic region will show multiple signals, with carbons bonded to fluorine exhibiting C-F coupling (doublets). The CF_3 carbon will appear as a quartet due to C-F coupling.
 - ^{19}F NMR: Two distinct signals are expected: one for the single fluorine atom on the ring and another for the $-\text{CF}_3$ group, each with its own characteristic chemical shift and coupling pattern.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch is expected in the region of 1660-1680 cm^{-1} . Additional bands corresponding to C-F stretching and aromatic C-H and C=C bonds will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M^+) peak at $\text{m/z} = 268.21$. Characteristic fragmentation patterns for benzophenones, such as the loss of the phenyl group (C_6H_5) or the substituted phenyl group, would be expected to confirm the structure.

Applications in Drug Development and Research

The title compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated molecular scaffold or intermediate. Its value lies in the unique combination of its functional groups.

- Metabolic Stability: The trifluoromethyl group is resistant to metabolic oxidation by cytochrome P450 enzymes.^[5] Incorporating this moiety into a drug candidate can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.
- Modulation of Physicochemical Properties: The $-\text{CF}_3$ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.^{[3][5]} This property is critical for drugs targeting the central nervous system or requiring good oral absorption. For instance, the antidepressant Fluoxetine owes much of its efficacy to the brain-penetrating properties conferred by its trifluoromethyl group.^{[4][5]}
- Enhanced Target Binding: The strong dipole moment and electron-withdrawing nature of the C-F bonds can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with amino acid residues in a protein's active site, potentially increasing binding affinity and drug potency.^[5]

Safety and Handling

Based on available safety data, **2-Fluoro-3-(trifluoromethyl)benzophenone** requires careful handling in a laboratory setting.

- Hazard Classifications:

- Causes skin irritation (H315).[9]
- Causes serious eye irritation (H319).[9]
- May cause respiratory irritation (H335).[9]
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves (EN 374), safety goggles, and a lab coat.[9]
 - Avoid breathing vapors or mist.
 - The compound is reported to be air sensitive; consider handling under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.[9]
- Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

--INVALID-LINK--methanone is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The strategic inclusion of both fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of new molecular entities, addressing challenges such as metabolic instability and target affinity. This guide provides the foundational knowledge required for the effective and safe utilization of this versatile compound in advanced scientific research.

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